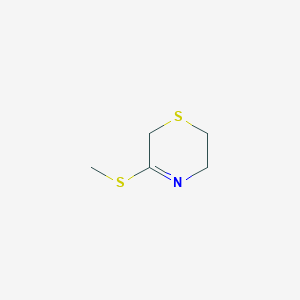

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylsulfanyl-3,6-dihydro-2H-1,4-thiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c1-7-5-4-8-3-2-6-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFPBSYZHFMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502037 | |

| Record name | 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343268-17-7 | |

| Record name | 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 5 Methylthio 3,6 Dihydro 2h 1,4 Thiazine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecular skeleton, connectivity, and stereochemistry of dihydrothiazine derivatives.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of protons within a molecule. For the 3,6-dihydro-2H-1,4-thiazine ring system, the methylene (B1212753) protons typically appear as multiplets in the aliphatic region of the spectrum. The chemical shifts are influenced by the proximity of the nitrogen and sulfur heteroatoms and any substituents on the ring.

In related 5,6-dihydro-4H-1,3-thiazine derivatives, the protons on the dihydrothiazine ring exhibit characteristic signals. For instance, in 2-(substituted-thio)-5,6-dihydro-4H-1,3-thiazines, the methylene protons adjacent to the nitrogen (H-4) and sulfur (H-6), and the central methylene protons (H-5) show distinct chemical shifts and coupling patterns. Typically, the protons at C-4 appear around δ 3.6-3.8 ppm, those at C-6 around δ 2.9-3.1 ppm, and the C-5 protons around δ 1.8-1.9 ppm. nih.gov The exact chemical shifts and multiplicities depend on the specific substituents and the solvent used. For example, the ¹H NMR spectrum of 2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazine shows signals at δ 3.73 (t, 2H), 3.03 (m, 2H), and 1.87 (p, 2H) ppm. nih.gov

For a hypothetical 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine, one would expect to see signals for the methylthio group (a singlet around δ 2.1-2.5 ppm), and distinct multiplets for the three sets of methylene protons (at C-2, C-3, and C-6) and the single vinylic proton (at C-5). The vinylic proton's chemical shift would be significantly downfield due to the double bond and the influence of the adjacent sulfur atom.

Table 1: Representative ¹H NMR Data for Dihydro-1,3-thiazine Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ ppm) and Coupling Constants (J Hz) | Reference |

|---|---|---|---|

| 2-(Butylthio)-5,6-dihydro-4H-1,3-thiazine | CDCl₃ | 3.72–3.61 (m, 2H), 3.04–2.86 (m, 4H), 1.83 (dt, J = 12.2, 5.9 Hz, 2H), 1.58–1.46 (m, 2H), 1.33 (dq, J = 14.0, 7.2 Hz, 2H), 0.84 (t, J = 7.3 Hz, 3H) | nih.gov |

| 2-((4-Chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | CDCl₃ | 7.43 (d, J = 8.5 Hz, 2H), 7.26 (d, J = 8.5 Hz, 2H), 3.69–3.61 (m, 2H), 2.99–2.91 (m, 2H), 1.82–1.75 (m, 2H) | nih.gov |

| 2-(Isopropylthio)-5,6-dihydro-4H-1,3-thiazine | CDCl₃ | 3.81–3.63 (m, 3H), 3.03–2.94 (m, 2H), 1.83 (dt, J = 11.1, 5.9 Hz, 2H), 1.25 (d, J = 6.9 Hz, 6H) | nih.gov |

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In the 3,6-dihydro-2H-1,4-thiazine ring, the chemical shifts of the carbon atoms are characteristic of their environment. The sp²-hybridized carbons of the double bond would appear in the downfield region (typically δ 100-150 ppm), while the sp³-hybridized carbons adjacent to the heteroatoms would be found in the aliphatic region (typically δ 20-60 ppm).

For comparison, in 2-(substituted-thio)-5,6-dihydro-4H-1,3-thiazine derivatives, the C=N carbon (C-2) resonates significantly downfield around δ 155-158 ppm. nih.gov The methylene carbons C-4, C-5, and C-6 typically show signals around δ 48-49 ppm, δ 20-21 ppm, and δ 27-28 ppm, respectively. nih.gov

In the target compound, this compound, one would expect signals for the methylthio carbon, the three methylene carbons of the ring, and the two vinylic carbons. The carbon atom bonded to the methylthio group (C-5) would be expected to have a chemical shift influenced by the sulfur substituent.

Table 2: Representative ¹³C NMR Data for Dihydro-1,3-thiazine Derivatives

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 2-(Butylthio)-5,6-dihydro-4H-1,3-thiazine | CDCl₃ | 155.4, 48.5, 31.3, 30.0, 27.7, 22.0, 20.5, 13.7 | nih.gov |

| 2-((4-Chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | CDCl₃ | 156.2, 136.9, 135.8, 129.2, 127.5, 49.0, 28.2, 19.8 | nih.gov |

| 2-(Isopropylthio)-5,6-dihydro-4H-1,3-thiazine | CDCl₃ | 155.2, 48.5, 35.8, 27.9, 23.0, 20.5 | nih.gov |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. ceon.rs

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY would show correlations between the protons on adjacent methylene groups (e.g., H-2 with H-3, and H-3 with the NH proton). This helps to map out the sequence of protons in the saturated part of the ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signals of the CH₂ groups at C-2, C-3, and C-6 would each show a cross-peak with their corresponding carbon signals in the HSQC spectrum.

Together, these 2D NMR techniques provide a powerful and definitive method for the complete structural elucidation of complex heterocyclic molecules like the derivatives of this compound. ceon.rsresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies. For a this compound derivative, the FT-IR spectrum would be expected to show several key absorption bands.

N-H Stretching : The secondary amine (N-H) group in the ring would exhibit a stretching vibration typically in the range of 3200-3500 cm⁻¹. semanticscholar.org

C-H Stretching : The sp³ C-H bonds of the methylene groups and the methyl group would show stretching vibrations just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton would appear just above 3000 cm⁻¹.

C=C Stretching : The carbon-carbon double bond within the ring would give rise to a stretching absorption in the region of 1600-1680 cm⁻¹. semanticscholar.org

C-N and C-S Stretching : The C-N and C-S single bond stretching vibrations are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be more difficult to assign definitively.

In the spectra of related 2H-benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-one derivatives, characteristic bands are observed for N-H stretching (around 3200 cm⁻¹) and C=O stretching (around 1660-1680 cm⁻¹). semanticscholar.org

Table 3: Representative FT-IR Data for Thiazine (B8601807) Derivatives

| Compound Class | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| 2H-Benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-one derivatives | ~3197-3234 | ~1660-1681 | semanticscholar.org |

| Tricyclic 1,2-Thiazine derivatives | - | ~1665-1709 | nih.gov |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for identifying the C=C and C-S bond vibrations.

The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the C-S and S-CH₃ stretching vibrations, typically occurring in the 600-800 cm⁻¹ region, are often more easily observed in Raman spectra. Conformational changes in the flexible dihydrothiazine ring can also lead to shifts in the positions and intensities of Raman bands, providing insights into the molecule's three-dimensional structure in different states (e.g., solid vs. solution). While specific Raman data for this compound is scarce, studies on related heterocyclic compounds demonstrate the utility of Raman spectroscopy in characterizing their complex vibrational modes. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. While HRMS data is available for a variety of 1,3-thiazine derivatives, no such data has been found for "this compound" or its related compounds. nih.govmdpi.com For instance, studies on 2-(substituted-thio)-5,6-dihydro-4H-1,3-thiazines report detailed HRMS data confirming their elemental compositions. nih.govmdpi.com However, similar detailed analyses for the 1,4-thiazine isomer are not present in the reviewed literature.

Discussions on the mass fragmentation patterns of other heterocyclic systems, such as phthalazine-1,4-dione derivatives, are available but are not applicable to the thiazine structure . researchgate.netraco.cat

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and crystal packing. There are reports on the X-ray crystal structures of various heterocyclic compounds, including other thiazine isomers and derivatives. nih.govresearchgate.net For example, the crystal structure of tetrahydro-1,4-thiazine-3,5-dione has been determined, revealing details about its hydrogen-bonding patterns. researchgate.net However, no published crystal structure data could be located for "this compound" or its derivatives.

Elemental Analysis for Stoichiometric Verification of Novel Thiazine Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is crucial for verifying the stoichiometry of newly synthesized compounds. Reports on the synthesis of various thiazine derivatives often include elemental analysis data to confirm the successful synthesis of the target molecules. nih.gov For example, the synthesis and characterization of several novel 1,3-thiazine derivatives include elemental analysis results that correspond to the calculated values for the proposed structures. nih.gov Unfortunately, specific elemental analysis data for "this compound" is absent from the available scientific literature.

Reactivity and Mechanistic Investigations of Dihydro 1,4 Thiazine Systems

Reaction Pathways and Transformation Mechanisms of 5-(Methylthio)-3,6-dihydro-2H-1,4-thiazine

While specific literature on the reaction pathways of this compound is limited, its reactivity can be inferred from the behavior of related dihydro-1,4-thiazine and dihydro-1,3-thiazine structures. The general structural framework involves a partially saturated six-membered ring with both nitrogen and sulfur heteroatoms. The presence of the methylthio group at position 5 introduces additional complexity and reactivity to the molecule, influencing the electronic distribution within the thiazine (B8601807) ring.

Key reactive features of the this compound molecule include:

The enamine-like double bond: The C=C double bond is part of an enamine-like system, making it susceptible to electrophilic attack.

The sulfur atom in the ring: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can influence the reactivity of the entire ring system.

The nitrogen atom: The nitrogen atom can act as a nucleophile or a base, participating in alkylation, acylation, and other reactions.

The methylthio group: The exocyclic sulfur atom can also be oxidized, and the methylthio group itself can be a leaving group in nucleophilic substitution reactions.

These features suggest that this compound can undergo a variety of transformations, including electrophilic additions, oxidations, nucleophilic substitutions, and ring manipulations.

Elucidation of Specific Reaction Mechanisms (e.g., Sequential Addition-Substitution)

In the broader context of dihydrothiazine synthesis, sequential addition-substitution mechanisms have been identified. For instance, the synthesis of 5,6-dihydro-4H-1,3-thiazines has been shown to proceed through an addition-substitution pathway. This involves the intermolecular nucleophilic addition of a thiol anion to an isothiocyanate to form a dithiocarbamate (B8719985) intermediate, which then tautomerizes. An intramolecular substitution reaction follows, leading to the formation of the dihydro-1,3-thiazine ring.

While this example pertains to the 1,3-isomer, similar mechanistic principles can be applied to understand the formation and reactions of this compound. For example, a reaction could be initiated by the nucleophilic attack of the enamine nitrogen on an electrophile, followed by a substitution or elimination step involving the methylthio group. The specific pathway would be highly dependent on the reactants and reaction conditions.

Reactivity of the Methylthio Substituent on Dihydrothiazine Rings

The methylthio (-SCH₃) group is a key functional group that significantly influences the reactivity of the dihydrothiazine ring. Its reactivity can be broadly categorized into oxidation reactions at the sulfur atom and nucleophilic displacement of the entire group.

The sulfur atom of the methylthio group is susceptible to oxidation, typically using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA). This can lead to the formation of the corresponding methylsulfinyl (a sulfoxide) and methylsulfonyl (a sulfone) derivatives.

The oxidation can be stepwise, first forming the sulfoxide, which can then be further oxidized to the sulfone under stronger conditions. The oxidation state of the sulfur atom significantly impacts the electronic properties of the molecule. The electron-withdrawing nature of the sulfoxide and sulfone groups can activate the dihydrothiazine ring for certain types of reactions. For example, the oxidation of a related 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid resulted in the formation of the corresponding methylsulfinyl and methylsulfonyl derivatives rsc.org.

The methylthio group can act as a leaving group in nucleophilic substitution reactions, particularly when the sulfur atom is oxidized to a sulfoxide or sulfone, which are better leaving groups. This allows for the introduction of a variety of nucleophiles at the 5-position of the dihydrothiazine ring.

Studies on other heterocyclic systems have shown that the methylthio group can be displaced by various nucleophiles. For example, research on the displacement of methylthio groups by glutathione has demonstrated that the oxidized congeners (sulfoxides and sulfones) are more reactive towards nucleophilic attack nih.gov. In these reactions, methanesulfenic acid and methanesulfinic acid were identified as the displaced groups from the sulfoxide and sulfone, respectively nih.gov. This suggests that the oxidation of the methylthio group in this compound could be a strategic step to enable the introduction of other functional groups at that position.

Table 1: Reactivity of the Methylthio Substituent

| Reaction Type | Reagents | Products |

| Oxidation | m-chloroperbenzoic acid (MCPBA) | 5-(Methylsulfinyl)-3,6-dihydro-2H-1,4-thiazine5-(Methylsulfonyl)-3,6-dihydro-2H-1,4-thiazine |

| Nucleophilic Displacement | Nucleophiles (e.g., glutathione) | 5-Substituted-3,6-dihydro-2H-1,4-thiazines |

Ring-Opening and Ring-Closing Reactions of Dihydro-1,4-thiazines

Ring-opening and ring-closing reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of diverse molecular scaffolds. Dihydro-1,4-thiazines can be synthesized via ring-closing reactions and can also undergo ring-opening under certain conditions.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of various unsaturated nitrogen heterocycles nih.govnih.gov. The synthesis of dihydro-1,4-thiazines can be achieved through the cyclization of appropriate acyclic precursors containing both nitrogen and sulfur functionalities. For example, the synthesis of 2,3-dihydro-1,4-thiazine can be accomplished via the ring-opening reaction of a β-aminosulfide followed by cyclization researchgate.net.

Conversely, ring-opening reactions of dihydrothiazines can be initiated by various reagents, leading to the formation of acyclic compounds or rearrangement to other heterocyclic systems. The stability of the dihydro-1,4-thiazine ring will depend on the substituents and the reaction conditions. For instance, treatment of certain dihydro-1,3-thiazines with a base can initiate ring opening of the thiazine nucleus researchgate.net.

Cycloaddition and Ring Transformation Reactions in Thiazine Chemistry

Ring transformation reactions, where one heterocyclic ring is converted into another, are also a known feature of thiazine chemistry. These transformations can be initiated by various reagents and conditions, often proceeding through ring-opening followed by a different ring-closing event. For example, certain 6-imino-6H-1,3-thiazines undergo ring transformation reactions under basic conditions, initiated by a ring opening of the thiazine nucleus researchgate.net. Dihydro-1,3-thiazines have also been shown to undergo ring contraction to form pyrroles upon cyclization with substituted acrylic acids rsc.org. These examples highlight the potential for dihydro-1,4-thiazine systems to be converted into other valuable heterocyclic structures.

Reactivity of Exocyclic Imines and Thiones in Dihydrothiazine Derivatives

The reactivity of exocyclic imines and thiones on the dihydro-1,4-thiazine ring system is a subject of interest due to the potential for these functional groups to serve as handles for further synthetic transformations. While specific studies on this compound derivatives bearing exocyclic imines and thiones are not extensively documented, the reactivity can be inferred from related heterocyclic systems.

Exocyclic imines attached to heterocyclic rings, such as 2-imino-1,3-thiazinan-4-ones, have been shown to undergo various reactions. These include reactions with α,β-unsaturated carboxylic esters to form fused heterocyclic systems. For instance, the reaction of 2-imino-thiazinanes with maleic or fumaric acids can lead to the formation of bicyclic products. nih.govsemanticscholar.org Furthermore, 2-imino-2,5-dihydro-1,3,4-thiadiazoles have been demonstrated to participate in [2+2] cycloaddition reactions with ketenes to yield spiro-β-lactams. rsc.org It is plausible that an exocyclic imine on a this compound ring would exhibit similar reactivity, serving as a dienophile or a nucleophile depending on the reaction partner.

Exocyclic thiones, or thiocarbonyl groups, are also versatile functional groups. In related thiazinane systems, thiones can be involved in reactions such as alkylation at the sulfur atom to form thioethers. This reactivity is fundamental to the use of these compounds as synthetic intermediates. For example, thiazinan-2-thiones can be reacted with alkyl dihalides to generate multithioether derivatives. The thiocarbonyl group can also be a precursor to an imine through reaction with amines.

The general reactivity of these exocyclic functional groups is summarized in the table below, with the understanding that these are predicted reactivities for a dihydro-1,4-thiazine system based on analogous compounds.

| Functional Group | Reagent | Potential Product | Reaction Type |

| Exocyclic Imine | Ketenes | Spiro-β-lactam | [2+2] Cycloaddition |

| Exocyclic Imine | α,β-Unsaturated Esters | Fused bicyclic system | Michael Addition/Cyclization |

| Exocyclic Imine | Phenyl Isocyanate | Thiohydantoin derivatives | Addition/Cyclization |

| Exocyclic Thione | Alkyl Halides | Thioether | S-Alkylation |

| Exocyclic Thione | Amines | Imine | Condensation |

Utilization of Dihydrothiazine Scaffolds as Synthetic Intermediates

The 3,6-dihydro-2H-1,4-thiazine scaffold is a valuable building block in organic synthesis, particularly for the construction of more complex and biologically active molecules. rsc.orgbenthamopen.com Its utility stems from the presence of nitrogen and sulfur heteroatoms, which can be manipulated or can influence the reactivity of the ring, and the partially saturated nature of the ring which allows for stereochemical control in subsequent reactions.

Dihydro-1,4-thiazine derivatives can serve as precursors to a variety of other heterocyclic systems. For example, ring-opening reactions of the thiazine ring can provide access to functionalized amino thiols, which are versatile intermediates in their own right. Conversely, the dihydrothiazine ring can be a template upon which other rings are fused. The synthesis of tetracyclic azaphenothiazine derivatives has been reported, showcasing the use of the thiazine core in building complex polycyclic structures.

The 5-(methylthio) substituent in this compound offers an additional point of synthetic utility. The methylthio group can potentially be oxidized to a sulfoxide or a sulfone, which can act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions to introduce a double bond. Furthermore, the sulfur atom in the ring can be oxidized to a sulfoxide or sulfone, which can influence the conformation and reactivity of the ring and its substituents.

The versatility of the dihydrothiazine scaffold is highlighted by its use in the synthesis of compounds with diverse biological activities, including antimycobacterial and anticancer agents. rsc.org The ability to introduce various substituents onto the dihydrothiazine ring makes it an attractive starting point for the generation of compound libraries for drug discovery.

A summary of the potential synthetic transformations of the dihydrothiazine scaffold is presented below.

| Starting Scaffold | Transformation | Reagents/Conditions | Product Class |

| Dihydro-1,4-thiazine | Ring Fusion | Various cyclization strategies | Polycyclic heterocycles |

| Dihydro-1,4-thiazine | Ring Opening | Reductive or hydrolytic cleavage | Functionalized amino thiols |

| 5-(methylthio)-dihydro-1,4-thiazine | Oxidation of exocyclic sulfur | m-CPBA, H₂O₂ | Sulfoxide, Sulfone |

| Dihydro-1,4-thiazine | Oxidation of ring sulfur | m-CPBA, H₂O₂ | Ring Sulfoxide, Sulfone |

| Dihydro-1,4-thiazine | N-Arylation/N-Alkylation | Cross-coupling or substitution | N-Substituted dihydrothiazines |

Computational and Theoretical Chemistry of 5 Methylthio 3,6 Dihydro 2h 1,4 Thiazine

Quantum Chemical Calculations for Optimized Molecular Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. These calculations solve the Schrödinger equation for a given molecule, iteratively adjusting the positions of the atoms to find the lowest energy conformation. The process yields precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine (Calculated)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C-S (ring) | ~1.80 Å | |

| C-N | ~1.47 Å | |

| S-C (methylthio) | ~1.82 Å | |

| Bond Angle | C-S-C (ring) | ~100° |

| C-N-C | ~115° | |

| Dihedral Angle | H-C-C-H (ring) | Varies with conformation |

Note: These are representative values for similar structures and not experimentally verified data for the specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data that can be used to interpret or predict experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum to specific atoms within the molecule.

Vibrational Frequencies: The vibrational modes of a molecule can be calculated, corresponding to the infrared (IR) and Raman spectral peaks. Each calculated frequency relates to a specific molecular motion, such as the stretching or bending of bonds.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Atom/Bond | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift | C=C (C5) | ~120-130 ppm |

| S-CH₃ | ~15-20 ppm | |

| ¹H NMR Chemical Shift | S-CH₃ | ~2.2-2.5 ppm |

| N-H | ~3.0-4.0 ppm | |

| Vibrational Frequency | C=C Stretch | ~1650 cm⁻¹ |

| N-H Stretch | ~3300 cm⁻¹ | |

| C-S Stretch | ~600-700 cm⁻¹ |

Note: These values are estimations based on typical functional group ranges and would be refined by actual quantum chemical calculations.

Analysis of Electronic Structure and Charge Transfer Interactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the sulfur atoms and the C=C double bond.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its location indicates the sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, while a large gap implies higher stability.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface.

Red regions indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like nitrogen and sulfur. These are sites prone to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, such as around hydrogen atoms bonded to heteroatoms (e.g., N-H). These are sites susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the sulfur and nitrogen atoms and the pi-system of the double bond, highlighting these as key reactive centers.

Mechanistic Studies through Computational Modeling (e.g., DFT for Reaction Pathways and Transition States)

Computational modeling is instrumental in elucidating reaction mechanisms. By using methods like DFT, chemists can map out the entire energy profile of a proposed reaction pathway. This involves:

Optimizing Geometries: Calculating the structures of reactants, intermediates, and products.

Locating Transition States: Identifying the highest energy structure along the reaction coordinate that connects reactants to products. A transition state is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.

Such studies could be applied to understand the synthesis, degradation, or metabolic pathways involving this compound.

Investigation of Tautomerism in Dihydrothiazine Systems

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry, particularly in heterocyclic systems. In dihydrothiazine derivatives, the potential for prototropic tautomerism—involving the migration of a proton—can significantly influence the compound's physicochemical properties, reactivity, and biological interactions. The study of these tautomeric forms provides critical insights into the molecule's stability and preferred structures under various conditions.

For this compound, a prominent tautomeric equilibrium can be postulated between its amino-thioether form (Tautomer A) and an imino-thioether form (Tautomer B). This equilibrium is analogous to the well-studied amide-imidol or amine-imine tautomerism observed in many heterocyclic compounds.

Figure 1: Postulated Tautomeric Equilibrium

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools to investigate the thermodynamics and kinetics of such tautomeric systems. researchgate.net These theoretical calculations can predict the optimized geometries, relative energies, and the energy barriers for the interconversion between tautomers, providing a detailed molecular-level understanding that can be challenging to obtain experimentally.

Methodology in Theoretical Studies

Theoretical investigations into the tautomerism of dihydrothiazine systems typically employ DFT calculations. A common and robust approach involves geometry optimization of all possible tautomers and their corresponding transition states using a specific functional and basis set, such as B3LYP/6-311++G(d,p). This level of theory has been effectively used to study tautomerism in various nitrogen- and sulfur-containing heterocycles. researchgate.net

Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for tautomers) or first-order saddle points (for transition states). The electronic energies obtained from these calculations are then corrected with zero-point vibrational energies (ZPVE) to determine the relative stabilities of the tautomers and the activation energy barriers for their interconversion.

Furthermore, to simulate more biologically and chemically relevant environments, the effect of solvents is often incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net

Research Findings from Analogous Systems

While specific computational studies on this compound are not extensively documented in the literature, a wealth of data from structurally related heterocyclic systems allows for a robust extrapolation of expected findings. Studies on other thiazine (B8601807) and thiadiazole derivatives consistently show that one tautomeric form is significantly more stable than others.

For instance, theoretical studies on similar amine/imine systems often reveal that the amine tautomer (analogous to Tautomer A) is thermodynamically preferred over the imine form (Tautomer B) in the gas phase. The energy difference can range from a few to over 10 kcal/mol, indicating a strong preference for one isomer at equilibrium.

Table 1: Illustrative Relative Energies of Dihydrothiazine Tautomers (Based on Analogous Systems)

| Tautomer | Gas Phase (ΔE, kcal/mol) | Aqueous Solution (PCM) (ΔG, kcal/mol) |

| Tautomer A (Amine) | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B (Imine) | +5.8 | +4.2 |

Note: Data are representative and based on typical energy differences observed in computational studies of similar heterocyclic systems. Positive values indicate lower stability relative to the reference tautomer.

The transition state connecting the two tautomers typically involves the intramolecular transfer of a proton from the nitrogen atom to the adjacent carbon. The energy barrier for this direct transfer in the gas phase is often high, suggesting that the uncatalyzed interconversion is slow.

Table 2: Illustrative Activation Barriers for Tautomeric Interconversion (Based on Analogous Systems)

| Reaction | Gas Phase (ΔE‡, kcal/mol) | Aqueous Solution (PCM) (ΔG‡, kcal/mol) |

| Tautomer A → Tautomer B | 35.5 | 24.1 |

| Tautomer B → Tautomer A | 29.7 | 19.9 |

Note: Data are representative and based on typical activation energies observed in computational studies of similar heterocyclic systems.

Solvent effects play a crucial role in tautomeric equilibria. Polar solvents can stabilize the more polar tautomer and can also facilitate proton transfer through explicit or implicit hydrogen bonding networks, thereby lowering the activation energy barrier for interconversion. As illustrated in the hypothetical data above, a polar solvent like water would be expected to lower the relative energy of the potentially more polar imine tautomer and significantly reduce the activation barrier for the A <=> B interconversion. This solvent-assisted proton transfer is a common mechanism that accelerates tautomerization processes.

Exploration of Structure Activity Relationships and Mechanistic Insights in Biologically Active Dihydro 1,4 Thiazine Derivatives

General Biological Significance of Thiazine (B8601807) Scaffolds in Pharmaceutical and Agrochemical Research

The thiazine scaffold, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, is a privileged structure in medicinal and agrochemical chemistry due to its wide range of biological activities. researchgate.netnih.gov Thiazine derivatives are integral components of numerous pharmaceuticals and natural products. researchgate.netmdpi.com Their versatile structure allows for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological profiles. nih.gov

In the pharmaceutical field, thiazine derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, analgesic, and antipsychotic agents. nih.govmdpi.comnih.gov The presence of both nitrogen and sulfur atoms in the heterocyclic ring is a key feature contributing to their potent bioactivity. mdpi.comnih.gov Notably, the 1,3-thiazine moiety is the core functional part of cephalosporin (B10832234) antibiotics, which are widely used against various bacterial pathogens. nih.govactascientific.com

In agrochemical research, thiazine derivatives have been investigated for their utility as fungicides, herbicides, and insecticides. pharmacophorejournal.com The inherent biological activity of the thiazine core makes it a valuable template for the development of new crop protection agents. The adaptability of the thiazine ring allows for the synthesis of a vast library of compounds, which can be screened for desired agrochemical properties. researchgate.net

Role of the N-C-S Linkage in Biological Function and Pharmacophore Design

The N-C-S linkage within the thiazine ring is a critical determinant of its biological activity and a key feature in pharmacophore modeling. This structural motif is considered an active site in various bioactive molecules, including antibiotics like cephalosporins. actascientific.com The arrangement of the nitrogen and sulfur heteroatoms within the six-membered ring plays a crucial role in the molecule's ability to interact with biological targets. researchgate.net

The nitrogen and sulfur atoms act as potential hydrogen bond donors and acceptors, and their lone pairs of electrons can participate in coordinating with metal ions in enzymes. nih.gov This ability to form multiple types of interactions is fundamental to the biological function of thiazine derivatives. In pharmacophore design, the N-C-S linkage is often a central component of the model, representing the key interaction points required for binding to a specific receptor or enzyme. youtube.com

Mechanistic Studies of Antimicrobial Activities

Dihydro-1,4-thiazine derivatives have been the subject of numerous studies for their antimicrobial properties. These compounds have shown efficacy against a range of pathogenic bacteria and fungi. The mechanism of action is often related to the disruption of essential cellular processes in the microorganisms.

Derivatives of dihydro-1,4-thiazine have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as more resilient bacteria like Mycobacterium tuberculosis H37Rv. actascientific.com

For instance, certain 1,3-thiazine derivatives have been synthesized and evaluated for their activity against S. aureus and E. coli, showing considerable antimicrobial potential. actascientific.com The presence of specific functional groups, such as phenolic hydroxyl groups, has been shown to enhance antibacterial activity. actascientific.com Furthermore, a series of 5,6-dihydro-4H-1,3-thiazine derivatives exhibited notable activity against M. tuberculosis H37Rv. actascientific.com Fluorinated spiro-thiazine derivatives have also been synthesized and tested for their antimycobacterial efficacy against the H37Rv strain. ias.ac.in

Below is a table summarizing the in vitro antibacterial activity of selected dihydro-1,4-thiazine derivatives.

| Compound/Derivative Series | Target Organism | Activity/Result |

| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | Gram-positive strains | Remarkable antibacterial effect with MIC values between 2 and 8 µg/mL. nih.gov |

| 5,6-dihydro-4H-1,3-thiazine derivatives | M. tuberculosis H37Rv | Showed antimicrobial activity. actascientific.com |

| 4-(2-hydroxy-5-substitutedphenyl)-5-benzoyl-6-substitutedphenyl-2-imino-6H-2,3-dihydro-1,3-thiazine derivatives | Various bacteria | Exhibits antimicrobial activity due to the phenolic group. actascientific.com |

| Fluorinated spiro-thiazine derivatives | M. tuberculosis H37Rv | Subjected to antimycobacterial efficacy testing. ias.ac.in |

In addition to their antibacterial properties, dihydro-1,4-thiazine derivatives have also been investigated for their antifungal potential. These compounds have shown inhibitory activity against various fungal species, including those of clinical and agricultural importance. actascientific.comijpsjournal.com

For example, 1,3-thiazine derivatives containing a morpholine ring have demonstrated substantial antifungal activity against fungi such as Rhizopus and M. gypseum. actascientific.com Other studies have reported the antifungal effects of thiazine derivatives against Candida species and molds like Aspergillus niger. amazonaws.com The introduction of different substituents on the thiazine ring can significantly influence the antifungal spectrum and potency. The antifungal activity of some derivatives has been found to be comparable to standard antifungal drugs.

The table below presents findings on the in vitro antifungal efficacy of certain thiazine derivatives.

| Compound/Derivative Series | Target Organism | Activity/Result |

| 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines | Rhizopus, M. gypseum | Substantial antifungal activity. actascientific.com |

| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | Fungi panel | High activity with MIC values between 2 and 8 µg/mL. nih.gov |

| Thiazine derivatives | Aspergillus niger, Candida albicans | Compounds 3b and 7b showed potent activity against A. niger. amazonaws.com |

| 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives | Candida albicans, Aspergillus niger | Compounds 4b, 4e, 4f, and 4g showed good activity. |

Investigation of Antitumor Activities and Related Molecular Interactions

Thiazine derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.govresearchgate.net Their diverse structures have been explored for cytotoxic activity against various human tumor cell lines. nih.govnih.gov The antitumor mechanism of these compounds can involve various molecular interactions, including the inhibition of key enzymes involved in cell proliferation and survival.

Several studies have reported the synthesis of novel thiazine derivatives with potent and selective antitumor activities. For example, a series of 1,4-disubstituted phthalazine derivatives, which contain a thiazine-like heterocyclic system, displayed excellent selectivity for MDA-MB-231 breast cancer cells with IC50 values in the nanomolar range. nih.gov Other studies on 1,2,4-triazine derivatives have identified compounds with potent inhibitory activity against cancer cell lines such as A549 (lung), HT-29 (colon), and MKN-45 (gastric). nih.gov The molecular interactions often involve the inhibition of protein kinases, such as c-Met, which are crucial for cancer cell growth and metastasis. nih.gov

The following table summarizes the antitumor activities of some thiazine and related heterocyclic derivatives.

| Compound/Derivative Series | Cell Line | IC50 Value |

| 1,4-disubstituted phthalazine derivative 7a | A549, HT-29, MDA-MB-231 | 3.79 µM, 2.32 µM, 0.84 nM respectively. nih.gov |

| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12) | Bel-7402, HT-1080 | 32.4 µM, 25.4 µM respectively. researchgate.net |

| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13) | Bel-7402, HT-1080 | 30.1 µM, 25.8 µM respectively. researchgate.net |

| 1,2,4-triazine derivative 3d | A549, HT-29, MKN-45 | In the range of 0.01-0.31 µM. nih.gov |

| 14-(methylthiophenyl)diquinothiazine (3c) | HTC116, SH-SY5Y, H1299 | 2.3 µM, 2.7 µM, 2.7 µM respectively. nih.gov |

Ligand-Receptor Interaction Studies for Thiazine Derivatives

Understanding the interactions between thiazine derivatives and their biological targets at a molecular level is crucial for rational drug design. Ligand-receptor interaction studies, often employing computational methods like molecular docking, provide insights into the binding modes and affinities of these compounds. nih.gov

Molecular docking studies have been used to elucidate the binding of thiazine derivatives to the active sites of various enzymes and receptors. For instance, docking simulations of 1,2-thiazine derivatives with cyclooxygenase (COX) enzymes have helped to understand their anti-inflammatory activity by revealing key hydrogen bonding and hydrophobic interactions with amino acid residues in the active site. nih.gov Similarly, for antitumor 1,2,4-triazine derivatives, docking studies have identified the binding mode with the c-Met kinase domain, explaining their inhibitory activity. nih.gov

These studies often reveal that specific structural features of the thiazine derivatives are responsible for their binding affinity and selectivity. For example, the orientation of substituents on the thiazine ring can significantly affect how the molecule fits into the binding pocket of a receptor. beilstein-journals.org The insights gained from these studies are invaluable for the design of new, more potent, and selective thiazine-based therapeutic agents. For example, simulations of mirabegron, which contains a 2-aminothiazole moiety, binding to the α1A-adrenoceptor have suggested potential binding states and key ligand-receptor contacts. mdpi.com

Enzyme Inhibition Studies (e.g., Cyclooxygenase Inhibition, Nitric Oxide Synthase Inhibition)

The investigation of dihydro-1,4-thiazine derivatives as enzyme inhibitors has revealed potential therapeutic applications, particularly in the context of inflammation. While extensive research directly linking 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine to the inhibition of cyclooxygenase (COX) and nitric oxide synthase (NOS) is not deeply documented in available literature, the broader class of thiazine-containing compounds has been explored for anti-inflammatory properties.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, existing in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammatory responses. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Structure-activity relationship (SAR) studies on various heterocyclic compounds have identified key structural features that confer COX-2 selectivity, such as the presence of a diarylheterocycle scaffold. While specific SAR studies for dihydro-1,4-thiazine derivatives as COX inhibitors are not extensively detailed, the general principles of COX-2 inhibitor design could theoretically be applied to this scaffold.

Nitric oxide synthase (NOS) is another key enzyme implicated in inflammatory processes. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). Overproduction of nitric oxide by iNOS is a hallmark of various inflammatory conditions. Consequently, the development of NOS inhibitors, particularly selective iNOS inhibitors, is a viable therapeutic strategy. Research into NOS inhibitors has encompassed a wide range of chemical structures, often based on the L-arginine substrate. While there is a broad interest in heterocyclic compounds as potential NOS inhibitors, specific studies detailing the inhibitory activity of this compound or its close analogs against NOS isoforms are not prominently featured in the reviewed literature. The potential for dihydro-1,4-thiazine derivatives to act as scaffolds for NOS inhibitors remains an area for future exploration.

Agonist/Antagonist Activities at Specific Receptors (e.g., α2-adrenergic receptors, cannabinoid receptors)

Dihydro-1,4-thiazine derivatives have been identified as modulators of key G protein-coupled receptors, demonstrating both agonist and antagonist activities that are dependent on their substitution patterns.

α2-Adrenergic Receptors

A notable example of a biologically active dihydro-1,4-thiazine is Xylazine, which functions as a potent agonist at α2-adrenergic receptors. These receptors are involved in regulating neurotransmitter release and are targets for drugs with sedative, analgesic, and muscle relaxant properties. The interaction of Xylazine with α2-adrenergic receptors underscores the potential of the dihydro-1,4-thiazine scaffold in the design of centrally acting agents. The activity of various compounds at these receptors is often quantified by their binding affinity (Ki) or inhibitory concentration (IC50).

Table 1: Activity of Selected Ligands at α2-Adrenergic Receptors

| Compound | Receptor Subtype | Activity | Affinity (Ki) |

|---|---|---|---|

| Xylazine | α2 | Agonist | - |

| Clonidine | α2 | Agonist | - |

| Yohimbine | α2 | Antagonist | - |

| Atipamezole | α2 | Antagonist | - |

Data presented is illustrative of compound classes and their typical activities; specific affinity values for all compounds were not available in the provided search results.

Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are integral components of the endocannabinoid system and are involved in a multitude of physiological processes. Research has shown that derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine can act as potent cannabinoid receptor agonists. Structure-activity relationship studies have been conducted to optimize the affinity of these compounds for both CB1 and CB2 receptors, leading to the identification of analogs with significant analgesic activity. For instance, specific isosteric analogs have demonstrated high affinity for both receptor subtypes, indicating the tunability of the dihydrothiazine scaffold for cannabinoid receptor modulation.

Table 2: Cannabinoid Receptor Affinity of a Dihydro-1,3-thiazine Analog

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 25 | CB1 | Potent |

| Analog 25 | CB2 | Potent |

Specific Ki values for "Analog 25" were not provided in the abstract, but it was described as having "potent affinity".

Bioisosteric Replacement Strategies and Their Impact on Biological Profile (e.g., Analogs of Linezolid, Purine Nucleotides)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. The dihydro-1,4-thiazine ring system has been explored as a bioisostere for other heterocyclic structures in various therapeutic contexts.

Analogs of Purine Nucleotides

Purine analogues are a class of antimetabolites that mimic endogenous purines and interfere with nucleic acid synthesis, finding application in cancer chemotherapy and immunosuppression. The replacement of the imidazole portion of a purine with a thiazole or thiazine ring can lead to novel nucleoside analogs with altered biological activity. For example, the synthesis of thiazolo[4,5-d]pyrimidine nucleosides as analogues of naturally occurring purine nucleosides has been undertaken to explore their immunomodulatory effects. This strategy involves the substitution of a nitrogen atom in the purine ring with a sulfur atom, which can impact the molecule's interaction with target enzymes and receptors.

Analogs of Linezolid

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. A key challenge with linezolid is its potential for monoamine oxidase (MAO) inhibition, which can lead to serotonergic toxicity. Bioisosteric replacement of the C-5 acetamidomethyl side chain of the oxazolidinone ring is a strategy that has been investigated to mitigate this toxicity while retaining antibacterial activity. While direct replacement of the oxazolidinone ring with a dihydro-1,4-thiazine is not explicitly detailed in the provided results, the principle of using heterocyclic replacements to modulate activity and toxicity is well-established. For instance, replacing the acetamide group with a 1,2,3-triazole has been shown to reduce MAO inhibition. This suggests that a dihydro-1,4-thiazine ring, with its distinct geometric and electronic properties, could be a candidate for bioisosteric replacement in similar contexts to fine-tune a drug's biological profile.

Design of Novel Thiazine-Based Probes for Chemical Biology

Chemical probes are essential tools in chemical biology for the study of protein function, target identification, and drug discovery. These probes typically consist of a reactive group, a recognition element, and a reporter tag. The design of novel probes based on the dihydro-1,4-thiazine scaffold holds potential for exploring various biological systems.

The development of activity-based probes (ABPs) often involves an electrophilic "warhead" that covalently modifies a target enzyme, providing a readout of its activity. While specific examples of dihydro-1,4-thiazine-based ABPs are not prevalent in the search results, the scaffold could be functionalized with known reactive groups to target specific enzyme classes. For instance, incorporating a fluorophosphonate group could target serine hydrolases, or an acyloxymethyl ketone could target cysteine proteases.

Fluorescent probes are another important class of chemical tools. A dihydro-1,4-thiazine core could be derivatized with a fluorophore to create probes for imaging and tracking biological processes. The design of such probes would involve linking the thiazine moiety, which could serve as the recognition element for a specific biological target, to a fluorescent reporter. The modular nature of probe synthesis would allow for the systematic variation of the thiazine substitution pattern to optimize target selectivity and the choice of fluorophore to suit different imaging modalities. The development of bioorthogonal fluorogenic probes, which become fluorescent upon reaction with a specific target, is a particularly attractive strategy. A dihydro-1,4-thiazine derivative could potentially be designed to undergo a bioorthogonal reaction that uncages a fluorescent signal, enabling no-wash imaging of cellular targets.

Future Research Directions and Potential Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes to Substituted 5-(Methylthio)-3,6-dihydro-2H-1,4-thiazine

The synthesis of thiazine (B8601807) derivatives is an area of active research, with a growing emphasis on environmentally friendly methods. nih.govrjsocmed.comnih.gov Future work on this compound and its analogs will likely focus on "green" synthetic strategies that offer high efficiency and minimize waste. These approaches could include microwave-assisted organic synthesis (MAOS), ultrasound-assisted reactions, and the use of phase-transfer catalysts. rjsocmed.comrasayanjournal.co.inbenthamdirect.com Such methods often lead to shorter reaction times, milder conditions, and improved yields compared to conventional heating. rasayanjournal.co.in

Furthermore, the development of one-pot, multi-component reactions represents a highly attractive strategy for generating libraries of substituted dihydro-1,4-thiazines. These reactions, by combining several steps into a single operation, enhance efficiency and atom economy. Researchers could explore novel catalytic systems, including biocatalysis and nanocatalysis, to achieve high regio- and stereoselectivity in the synthesis of complex thiazine derivatives.

Advanced Spectroscopic Characterization Techniques for Complex Dihydrothiazine Structures

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships. While standard techniques like 1D NMR and mass spectrometry provide basic structural information, future research will necessitate the use of more advanced methods. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for unambiguously assigning proton and carbon signals, especially in complex substituted analogs. nih.govifj.edu.plwikipedia.org

For determining the solid-state conformation and absolute stereochemistry of chiral derivatives, single-crystal X-ray diffraction will be the gold standard. nih.govmdpi.com Moreover, advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can provide detailed information on fragmentation patterns, aiding in the structural confirmation of newly synthesized compounds and the identification of metabolites in biological studies. acs.orgnih.govbritannica.com

Theoretical Prediction of Novel Thiazine Reactivity and Molecular Properties

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before their synthesis, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. sciepub.comresearchgate.netresearchgate.netsciepub.com These calculations can predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's potential reactivity in various chemical transformations. sciepub.comresearchgate.net

Furthermore, computational methods can be used to predict key molecular properties such as bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental spectroscopic data for structural validation. mdpi.com Frontier Molecular Orbital (FMO) analysis can provide information about the kinetic stability and reactivity of the thiazine ring system. nanobioletters.com

Design and Synthesis of New Thiazine-Based Scaffolds for Target-Specific Chemical Probes

The dihydro-1,4-thiazine core is a versatile scaffold that can be chemically modified to create a wide range of derivatives with potential biological activity. nih.govnaturalspublishing.combenthamopen.compharmacophorejournal.com Future research will likely focus on the rational design and synthesis of novel thiazine-based compounds as target-specific chemical probes. By strategically introducing various functional groups onto the dihydrothiazine ring, it may be possible to develop molecules that can selectively interact with specific biological targets, such as enzymes or receptors.

These chemical probes can be invaluable tools for studying biological processes and for the initial stages of drug discovery. For example, incorporating fluorescent tags or reactive groups could allow for the visualization and identification of target proteins within a cellular context. The synthesis of libraries of diverse thiazine derivatives will be crucial for screening against a wide array of biological targets to identify promising lead compounds.

Integration of Machine Learning and Artificial Intelligence in Thiazine Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. harvard.edunih.govnih.gov In the context of this compound, AI and ML algorithms can be trained on existing data from other heterocyclic compounds to predict the properties and biological activities of novel thiazine derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the structural features of thiazine derivatives with their biological activities. ccspublishing.org.cnnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. Generative models in AI can even propose entirely new molecular structures with desired properties, accelerating the design-build-test-learn cycle in chemical research. harvard.edu

Exploration of Material Science Applications for Thiazine Derivatives

Beyond medicinal chemistry, thiazine derivatives hold potential for applications in materials science. The presence of sulfur and nitrogen heteroatoms can impart interesting electronic and optical properties to these molecules. nih.govnih.gov Future research could explore the synthesis of polymers and conjugated materials incorporating the this compound scaffold.

These materials could find applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comacs.org The tunability of the electronic properties through chemical modification of the thiazine ring could lead to the development of novel materials with tailored performance characteristics for specific electronic and optoelectronic devices.

| Predicted Physicochemical Properties of this compound | |

| Property | Predicted Value |

| Molecular Formula | C5H9NS2 |

| Molecular Weight | 147.26 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 147.01763 g/mol |

| Topological Polar Surface Area | 41.9 Ų |

| Heavy Atom Count | 8 |

| Complexity | 99.3 |

| Spectroscopic Data for a Related Dihydrothiazine Derivative | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.28 (s, 3H), 2.48-2.50 (d, 2H), 3.1 (s, 1H), 3.85 (s, 2H), 5.56 (s, 1H), 7.2-7.5 (m, 7H), 8.2 (s, 2H), 8.5 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ 15.4, 36.6, 42.3, 44.5, 55.8, 114.4, 115.8, 123.5, 126.1, 129.1, 131.8, 150.2, 156.5, 157.9, 159.3 |

| Mass Spec (70 eV) | m/z = 422.13 [M+] |

| Note: Data corresponds to 5-(2-amino-6-(3,4-substituted phenyl)-5,6-dihydro-4H-1,3-thiazine-4-yl)-6-methyl-4-(substituted tolyl)-3,4-dihydropyrimidine-2(1H)-one derivative. rasayanjournal.co.in |

Q & A

Q. How can contradictions in genotoxicity data for dihydrothiazines be resolved?

- Methodological Answer : Re-evaluate conflicting results (e.g., EFSA’s genotoxicity concerns vs. negative Ames test data) by: (i) Replicating assays under standardized OECD protocols. (ii) Investigating metabolic activation differences using S9 liver fractions. (iii) Applying computational toxicology (e.g., QSAR models) to predict reactive metabolites .

Q. What strategies are effective for studying structure-activity relationships (SAR) in 1,4-thiazine derivatives?

- Methodological Answer :

- Synthesize analogs with variations in the thiazine ring (e.g., substituents at positions 3, 5, or 6).

- Test biological activity (e.g., antimicrobial, anticancer) using cell-based assays.

- Correlate electronic (Hammett constants) and steric parameters with activity trends.

- Reference combinatorial approaches from thiadiazole/oxadiazole studies for inspiration .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer :

- Use HPLC-PDA/UV with orthogonal methods (e.g., LC-MS) for impurity profiling.

- Compare retention times and fragmentation patterns with reference standards.

- For tentative identification, apply HRMS and nuclear Overhauser effect (NOE) NMR experiments .

Q. What mechanistic insights exist for the reactivity of 1,4-thiazines in multicomponent reactions?

- Methodological Answer :

- Study the nucleophilicity of the thiazine sulfur and ring strain in dihydro derivatives.

- Investigate intermediates via stopped-flow NMR or DFT calculations.

- For example, 3,6-dihydro-2H-1,4-thiazines undergo ring-opening under acidic conditions, enabling functionalization at the methylthio group .

Q. How can natural product research inform the discovery of novel 1,4-thiazine derivatives?

- Methodological Answer :

- Screen marine organisms (e.g., sponges like Phorbas tenacior) for thiazine-containing metabolites.

- Use genome mining to identify biosynthetic gene clusters for thiazine synthesis.

- Compare isolated compounds (e.g., 6-(p-hydroxyphenyl)-2H-3,4-dihydro-1,4-thiazine) with synthetic analogs for bioactivity .

Data Analysis and Experimental Design

Q. How should researchers design studies to address gaps in developmental toxicity data for 1,4-thiazines?

- Methodological Answer :

- Follow EFSA’s recommendations for tiered testing:

(i) In vitro : Embryonic stem cell test (EST) for embryotoxicity.

(ii) In vivo : OECD 414 (prenatal developmental toxicity study) in rodents.

(iii) Include positive controls (e.g., valproic acid) and dose-ranging pilot studies .

Q. What advanced analytical techniques are critical for resolving stereochemical complexity in thiazine derivatives?

- Methodological Answer :

- Chiral HPLC or SFC (supercritical fluid chromatography) for enantiomer separation.

- Vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration determination.

- Dynamic NMR to study ring-flipping kinetics in dihydrothiazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.